molecular formula C9H11FO B2548682 2-Ethyl-4-fluoro-1-methoxybenzene CAS No. 1369865-70-2

2-Ethyl-4-fluoro-1-methoxybenzene

Cat. No. B2548682
CAS RN: 1369865-70-2
M. Wt: 154.184
InChI Key: CSGKGFVRKKKZHT-UHFFFAOYSA-N
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Description

“2-Ethyl-4-fluoro-1-methoxybenzene” is a chemical compound with the molecular formula C9H11FO . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of “2-Ethyl-4-fluoro-1-methoxybenzene” could potentially involve electrophilic aromatic substitution . This process involves two steps: first, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “2-Ethyl-4-fluoro-1-methoxybenzene” consists of a benzene ring with ethyl, fluoro, and methoxy substituents . The exact positions of these substituents on the benzene ring would depend on the specific synthesis pathway used.


Chemical Reactions Analysis

“2-Ethyl-4-fluoro-1-methoxybenzene” can undergo various chemical reactions. For example, it can participate in electrophilic aromatic substitution reactions . Additionally, it may also undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

“2-Ethyl-4-fluoro-1-methoxybenzene” is a liquid at room temperature . Its molecular weight is approximately 150.15 g/mol .

Mechanism of Action

The mechanism of action of “2-Ethyl-4-fluoro-1-methoxybenzene” in chemical reactions would depend on the specific reaction conditions and the other reactants present. For instance, in an electrophilic aromatic substitution reaction, the compound could act as the aromatic component .

Safety and Hazards

“2-Ethyl-4-fluoro-1-methoxybenzene” may pose certain hazards. For instance, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

The future directions for “2-Ethyl-4-fluoro-1-methoxybenzene” could involve further exploration of its reactivity and potential applications in various chemical reactions. For instance, its reactivity in electrophilic aromatic substitution reactions could be further studied . Additionally, its potential uses in the synthesis of other compounds could be explored.

properties

IUPAC Name

2-ethyl-4-fluoro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGKGFVRKKKZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-fluoro-1-methoxybenzene

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